molecular formula C21H21N3O3S B2501813 Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234945-85-7

Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2501813
CAS No.: 1234945-85-7
M. Wt: 395.48
InChI Key: FWBAOTIKPFCCJM-UHFFFAOYSA-N
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Description

Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a phenyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzo[d]thiazole moiety, and a phenyl ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

phenyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(20-23-17-8-4-5-9-18(17)28-20)22-14-15-10-12-24(13-11-15)21(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAOTIKPFCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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